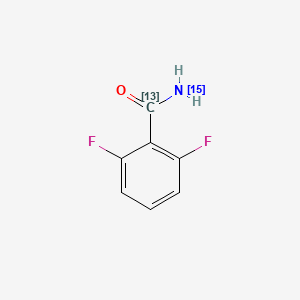
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Tb(OCC(CH3)3CHCOC(CH3)3)3. It is a complex of terbium, a rare earth element, with 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This compound is known for its luminescent properties and is used in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) typically involves the reaction of terbium nitrate or terbium chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol or ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Types of Reactions:
Oxidation: Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can undergo oxidation reactions, although these are less common.
Reduction: Reduction reactions are also possible but not typically observed under standard conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various ligands in the presence of a coordinating solvent.
Major Products:
Oxidation: Oxidized terbium species.
Reduction: Reduced terbium species.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other terbium complexes and materials.
Biology: Employed in bioimaging due to its luminescent properties.
Medicine: Investigated for potential use in diagnostic imaging and as a contrast agent.
Industry: Utilized in the production of phosphors for lighting and display technologies
Mécanisme D'action
The luminescent properties of Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) are due to the electronic transitions within the terbium ion. When excited by an external energy source, the compound emits light as the electrons return to their ground state. This process involves energy transfer from the ligands to the terbium ion, enhancing its luminescence .
Comparaison Avec Des Composés Similaires
- Erbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)
Uniqueness: Terbium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its strong luminescent properties, which are more pronounced compared to similar compounds. This makes it particularly valuable in applications requiring high luminescence, such as bioimaging and display technologies .
Propriétés
Formule moléculaire |
C33H60O6Tb |
|---|---|
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;terbium |
InChI |
InChI=1S/3C11H20O2.Tb/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Clé InChI |
GQPSDALECZNZJB-LWTKGLMZSA-N |
SMILES isomérique |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tb] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



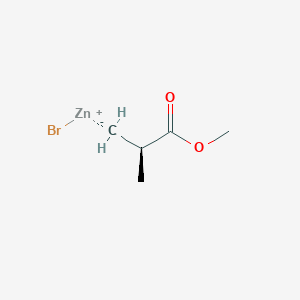
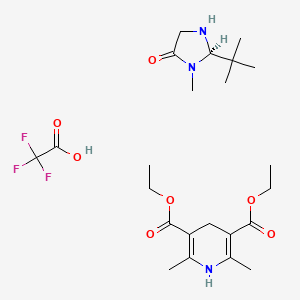

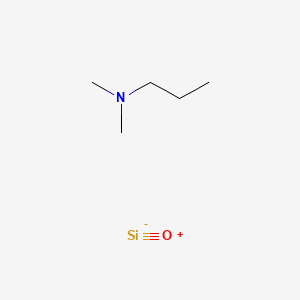
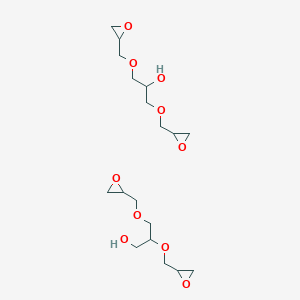


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)



![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)
